molecular formula C22H16F3N5O3 B2915741 3-(2-oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1351591-37-1

3-(2-oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2915741
CAS No.: 1351591-37-1
M. Wt: 455.397
InChI Key: KZCGSCJWBKSSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer and antimicrobial effects . Key structural elements include:

  • Quinazolinone core: A bicyclic system with a ketone group at position 4, contributing to hydrogen-bonding interactions.
  • Azetidine ring: A four-membered nitrogen-containing ring linked to the quinazolinone via an ethyl-oxo bridge. This strained ring may enhance metabolic stability .
  • 1,2,4-Oxadiazole substituent: A five-membered heterocycle bearing a trifluoromethylphenyl group. The trifluoromethyl (-CF₃) group improves lipophilicity and bioavailability .

Properties

IUPAC Name

3-[2-oxo-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N5O3/c23-22(24,25)15-5-3-4-13(8-15)19-27-20(33-28-19)14-9-29(10-14)18(31)11-30-12-26-17-7-2-1-6-16(17)21(30)32/h1-8,12,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCGSCJWBKSSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C20H20F3N5O2C_{20}H_{20}F_3N_5O_2, with a molecular weight of approximately 448.38 g/mol. The structure features a quinazolinone core linked to a trifluoromethylphenyl group and an oxadiazole moiety, contributing to its unique biological profile.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity

  • Studies have shown that derivatives of quinazolinone compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism often involves the induction of apoptosis through pathways such as the inhibition of AKT/mTOR signaling .

2. Antimicrobial Properties

  • Compounds containing oxadiazole rings are known for their antimicrobial activities. Research has indicated that derivatives can effectively inhibit bacterial growth and exhibit antifungal properties, making them potential candidates for developing new antibiotics .

3. Anti-inflammatory Effects

  • The anti-inflammatory potential of quinazolinone derivatives has been documented, with studies showing that they can reduce inflammation markers in vitro and in vivo. This activity is crucial for treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of related compounds:

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted a series of quinazolinone derivatives that exhibited significant anticancer activity against MCF-7 cells. The most active compound showed an IC50 value of 1.27 µM, indicating potent cytotoxicity .

Case Study 2: Antimicrobial Efficacy
In another study focusing on oxadiazole derivatives, compounds were tested against various bacterial strains. One derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerQuinazolinone derivativeMCF-71.27 µM
AntimicrobialOxadiazole derivativeStaphylococcus aureus32 µg/mL
Anti-inflammatoryQuinazolinone derivativeRAW 264.7 cellsNot specified

Chemical Reactions Analysis

Azetidine Functionalization

The azetidine ring (4-membered nitrogen heterocycle) is introduced via nucleophilic substitution or coupling:

  • Substitution : Reaction of 3-(trifluoromethyl)phenyl-1,2,4-oxadiazole with azetidine derivatives (e.g., 3-iodoazetidine) in the presence of a base (e.g., K₂CO₃) .
  • Coupling : Use of cross-coupling reagents like EDCl/HOBt to link the oxadiazole-azetidine moiety to the quinazolinone fragment .

Key Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) .
  • Catalyst: Triethylamine (TEA) or palladium-based catalysts for Suzuki-Miyaura couplings .

Quinazolinone Core Assembly

The quinazolin-4(3H)-one scaffold is synthesized from anthranilic acid derivatives:

  • Cyclization : Anthranilic acid reacts with urea or carbodiimides under acidic conditions to form the quinazolinone ring .
  • Ketone Introduction : The 2-oxoethyl group is introduced via alkylation or Michael addition .

Example Reaction :Anthranilic acid+UreaΔ,HClQuinazolin 4 3H one\text{Anthranilic acid}+\text{Urea}\xrightarrow{\Delta,\text{HCl}}\text{Quinazolin 4 3H one}

Final Coupling Reactions

The oxadiazole-azetidine and quinazolinone fragments are linked via:

  • Amide Bond Formation : Activation of the carboxylic acid group (from the quinazolinone) with EDCl/HOBt and reaction with the azetidine amine .
  • Reductive Amination : Condensation of a ketone (from the quinazolinone) with an amine (azetidine) using NaBH₃CN or similar reducing agents .

Reagents :

  • EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole) .
  • Solvent: DCM or THF .

Biological Activity and Derivatives

While direct biological data for this compound is limited, structurally related quinazolinone-oxadiazole hybrids show:

  • Antibacterial Activity : Inhibition of ESKAPE pathogens (IC₅₀: 2–10 µM) .
  • Kinase Inhibition : PAK4 inhibition (IC₅₀: <100 nM) in cancer cell lines .

Key Derivatives :

Derivative ModificationBiological TargetActivity (IC₅₀)Source
Chloro-substituted oxadiazolePAK4 kinase45 nM
Nitrofuran-oxadiazole hybridBacterial DNA gyrase1.8 µM

Stability and Degradation

The compound exhibits moderate stability under physiological conditions:

  • Hydrolysis : The oxadiazole ring is susceptible to hydrolysis in acidic media (t₁/₂: ~6 hours at pH 2) .
  • Oxidative Stability : Stable under ambient oxygen but degrades in the presence of strong oxidizers (e.g., H₂O₂) .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Table 1: Comparative Analysis of Quinazolinone Derivatives
Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Quinazolin-4(3H)-one Azetidine-ethyl-oxo bridge; 1,2,4-oxadiazole-CF₃ Hypothesized anticancer/antimicrobial (inferred) Not explicitly stated (likely multi-step organic synthesis)
3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one Quinazolin-4(3H)-one 1,2,4-Triazole-thioxo; phenoxy linkage Screened for unspecified biological activity Cyclization with Na/ethanol
2-Methylquinazolin-4(3H)-one Quinazolin-4(3H)-one Methyl group at position 2 Anticancer drug analogs Electrochemical synthesis (acetic acid electrolyte)
3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one Quinazolin-4(3H)-one Chlorobenzyl; oxadiazole-methylthio Not reported Not detailed

Key Differences and Implications

(a) Heterocyclic Substituents
  • 1,2,4-Oxadiazole vs. 1,2,4-Triazole :
    The target compound’s oxadiazole ring (electron-withdrawing) may confer greater metabolic stability compared to triazole derivatives (electron-rich), which are more prone to oxidative metabolism .
  • Azetidine vs.
(b) Functional Group Tolerance
(c) Pharmacokinetic Properties
  • Trifluoromethyl (-CF₃): Present in both the target compound and the analog, this group enhances membrane permeability compared to non-fluorinated derivatives .
  • Chlorobenzyl vs. Azetidine-Ethyl-Oxo : The chlorobenzyl group () may increase hydrophobicity, whereas the azetidine-ethyl-oxo bridge could balance lipophilicity and solubility .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimized for constructing the quinazolinone core with trifluoromethyl-oxadiazole-azetidine substituents?

  • Methodological Answer : The quinazolinone scaffold can be synthesized via cyclization reactions using trifluoroacetic acid (TFA) as a CF₃ source and catalyst. For example, trifluoromethylated quinazolinones are synthesized by reacting substituted anilines with TFA under controlled conditions (60–80°C, 12–24 hours), achieving yields of 46–88% depending on substituents . Key steps include:

  • Chlorination : POCl₃/DMF-mediated chlorination at the 4-position of quinazolinone to enhance reactivity .
  • Azetidine coupling : Nucleophilic substitution with azetidine derivatives in PEG-400 solvent at 70–80°C, monitored by TLC for completion .
  • Oxadiazole formation : Cyclocondensation of amidoximes with activated carbonyl groups under microwave irradiation (150°C, 20 minutes) .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
Quinazolinone formationTFA, 80°C, 24 hours46–88
Azetidine couplingPEG-400, 70–80°C, 1 hour61–81
Oxadiazole cyclizationMicrowave, 150°C, 20 minutes58

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Chemical shifts for the quinazolinone carbonyl (δ 160–165 ppm) and trifluoromethyl groups (δ 110–120 ppm, split into quartets) are critical. Azetidine protons appear as triplets (δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹), C-F (1100–1200 cm⁻¹), and oxadiazole C=N (1540–1580 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 603 [M⁺] for a related quinazolinone-oxadiazole derivative) .

Q. What strategies improve solubility for in vitro assays?

  • Methodological Answer :

  • Polar solvents : Use PEG-400 or DMSO for initial solubility screening (5–10 mM stock solutions) .
  • Salt formation : Introduce sulfonic acid groups via post-synthetic modification (e.g., reacting with chlorosulfonic acid) to enhance aqueous solubility .
  • Co-solvent systems : Optimize PBS-buffered solutions with 10–20% acetonitrile for cellular assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize bioactivity variations?

  • Methodological Answer :

  • Substituent scanning : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .
  • Azetidine ring modification : Compare azetidine with pyrrolidine or piperidine analogs to evaluate steric effects on enzymatic inhibition .
  • Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity (logP) with IC₅₀ values .

Q. What experimental designs assess environmental fate and ecotoxicity?

  • Methodological Answer :

  • Long-term stability studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
  • Ecotoxicology assays : Use Daphnia magna or Danio rerio models to determine LC₅₀ values under OECD guidelines .
  • Soil adsorption : Measure logKₒc values using batch equilibrium methods to predict mobility in ecosystems .

Q. How are stability and degradation profiles evaluated under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation by HPLC .
  • Thermal stability : Conduct accelerated stability studies (40°C/75% RH) for 6 months, with periodic purity checks .
  • Oxidative stress : Treat with H₂O₂ (1–5 mM) to identify vulnerable sites (e.g., oxadiazole ring cleavage) .

Q. How to resolve contradictions in synthetic yields across studies?

  • Methodological Answer :

  • Catalyst screening : Compare yields using Bleaching Earth Clay (pH 12.5, 10 wt%) vs. Lewis acids (e.g., ZnCl₂) for azetidine coupling .
  • Reaction kinetics : Use in-situ FTIR to track intermediate formation and optimize time/temperature .
  • Scale-up effects : Pilot studies show reduced yields (e.g., 61% to 45%) due to inefficient mixing in large batches; address via flow chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.